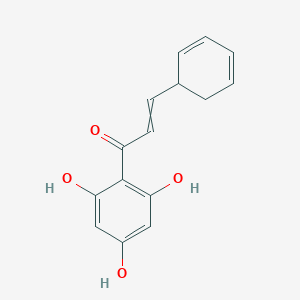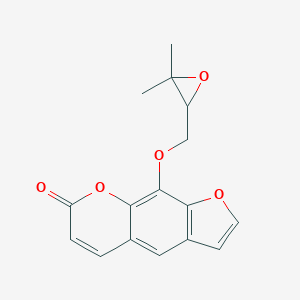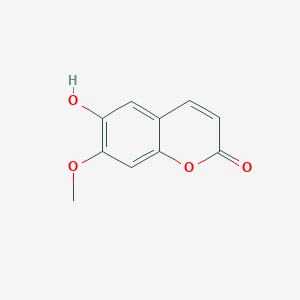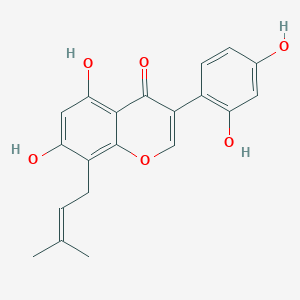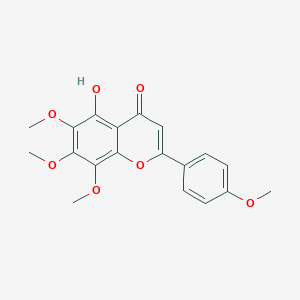
Alisol A
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
- **
Wirkmechanismus
Target of Action
Alisol A, a bioactive triterpenoid isolated from the Rhizoma Alismatis, has been found to interact with several targets. These include the AMP-activated protein kinase (AMPK) , Sirtuin 1 (SIRT1) , and NF-κB inhibitor IκBα . It also interacts with farnesoid X receptor , soluble epoxide hydrolase , and other enzymes such as AMPK , HCE-2 , and functional proteins like YAP , LXR . These targets play crucial roles in various cellular processes, including lipid metabolism, inflammation, and cell apoptosis .
Mode of Action
This compound exerts its effects by interacting with its targets and inducing changes in their activity. For instance, it activates the AMPK/SIRT1 signaling pathway and the NF-κB inhibitor IκBα . This activation leads to the regulation of lipid metabolism and the inhibition of inflammatory cytokine production .
Biochemical Pathways
This compound affects several biochemical pathways. It activates the AMPK/SIRT1 signaling pathway , which plays a crucial role in energy homeostasis and cellular metabolism. It also regulates the PI3K/AKT pathway , which is involved in cell survival and growth. Furthermore, it influences lipid metabolism, leading to a decrease in total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) levels, while increasing high-density lipoprotein cholesterol (HDL-C) levels .
Pharmacokinetics
The pharmacokinetics of this compound have been studied using liquid chromatography–mass spectrometry (LC-MS). The method was successfully applied to study the pharmacokinetics of this compound in rat plasma after oral administration . .
Result of Action
This compound has been shown to have multiple effects at the molecular and cellular levels. It can effectively inhibit the formation of arterial plaques and block the progression of atherosclerosis in mice fed with a high-fat diet . It also significantly reduces the expression of inflammatory cytokines in the aorta, including ICAM-1, IL-6, and MMP-9 . Moreover, it has been found to alleviate neuroinflammation, inhibit microglia and astrocytes proliferation, downregulate the expression of interleukin (IL)-1β, tumor necrosis factor (TNF)-α, and inducible nitric oxide synthase (iNOS) in the brain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the soil group Alisols, which are highly acidic and poorly drained, are prone to aluminum toxicity and water erosion . These conditions could potentially affect the growth of the Alisma plant and the concentration of this compound in the plant. Moreover, diet can also influence the action of this compound. For example, it has been shown to inhibit the formation of arterial plaques in mice fed with a high-fat diet .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Alisol A interacts with various enzymes and proteins, exerting significant effects on biochemical reactions. It has been found to target the farnesoid X receptor, soluble epoxide hydrolase, and other enzymes such as AMPK and HCE-2 . The compound also interacts with functional proteins like YAP, LXR, contributing to its anti-atherosclerosis, anti-inflammatory, antioxidant, anti-fibrotic, and anti-proliferative activities .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In the context of neuroprotection, this compound has been shown to reduce microglia activation and inflammatory cytokine release induced by a high-fat diet (HFD) in mice . It also increases the number of hippocampal neurons, the density of dendritic spines, and the expression of tight junction proteins . In cancer cells, this compound exhibits significant anti-proliferative effects .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to suppress the NF-κB and PI3K/Akt/mTOR pathways in MDA-MB-231 cells, inhibiting the proliferation and metastasis of these cells . In the context of neuroprotection, this compound targets the SIRT3-NF-κB/MAPK pathway . It also regulates lipid metabolism and inhibits inflammatory cytokine production by activating the AMPK/SIRT1 signaling pathway .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to suppress neurological deficits scores and improve cognitive dysfunction induced by global cerebral ischemia/reperfusion (GCI/R) injury in mice . It also alleviates neuroinflammation induced by a high-fat diet (HFD) over a period of 12 weeks .
Dosage Effects in Animal Models
In animal models, this compound has shown to effectively inhibit the formation of arterial plaques and block the progression of atherosclerosis in ApoE−/− mice fed with a high-fat diet . It also prevents bone loss in ovariectomized mice, a model of postmenopausal osteoporosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to regulate lipid metabolism, reducing the level of total cholesterol by inhibiting ACAT activity . It also influences the AMPK/SIRT1 and PI3K/AKT pathways, which are crucial for cellular metabolism .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Alisol A erfolgt typischerweise durch Extraktion aus den Rhizomen von Alisma orientale. Der Prozess beginnt mit dem Trocknen und Mahlen der Rhizome, gefolgt von der Extraktion mit Lösungsmitteln wie Ethanol oder Methanol. Der Extrakt wird anschließend chromatographischen Verfahren unterzogen, um this compound zu isolieren .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound umfasst großtechnische Extraktions- und Reinigungsprozesse. Die Rhizome werden geerntet, getrocknet und zu einem feinen Pulver vermahlen. Das Pulver wird dann mit Lösungsmitteln in großen Extraktionsbehältern extrahiert. Der Rohextrakt wird mittels Säulenchromatographie gereinigt und das Endprodukt durch Kristallisation erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
Alisol A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell, um die Verbindung zu modifizieren und ihre therapeutischen Eigenschaften zu verbessern .
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid werden zur Oxidation von this compound verwendet.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden zur Reduktion von this compound eingesetzt.
Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene oder Alkylierungsmittel.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, wie this compound 24-Acetat und Alisol B 23-Acetat. Diese Derivate zeigen unterschiedliche pharmakologische Eigenschaften und werden auf ihre potenziellen therapeutischen Anwendungen untersucht .
Eigenschaften
IUPAC Name |
(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-17(15-21(32)25(34)27(4,5)35)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32,34-35H,9-16H2,1-8H3/t17-,20+,21+,22+,24+,25-,28+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOSJVWYGXOFRP-UNPOXIGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(C)(C)O)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941738 | |
| Record name | 11,23,24,25-Tetrahydroxydammar-13(17)-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19885-10-0 | |
| Record name | Alisol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19885-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alisol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019885100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,23,24,25-Tetrahydroxydammar-13(17)-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


